Kynurenine impurity 3

Description

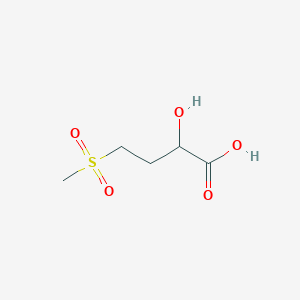

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5S |

|---|---|

Molecular Weight |

182.20 g/mol |

IUPAC Name |

2-hydroxy-4-methylsulfonylbutanoic acid |

InChI |

InChI=1S/C5H10O5S/c1-11(9,10)3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |

InChI Key |

AQJVOULVOGJUTR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)O |

Origin of Product |

United States |

Analytical Methodologies for the Characterization and Detection of Kynurenine Impurity 3

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic methods are fundamental to impurity profiling, providing the necessary separation of the main compound from its related substances. The choice of technique depends on factors such as the complexity of the sample matrix, the required resolution, and the desired analysis time.

High-Performance Liquid Chromatography (HPLC) for Kynurenine-Related Impurities

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of kynurenine (B1673888) and its metabolites. nih.govnih.gov Various HPLC methods have been developed, often employing reversed-phase columns and UV or fluorescence detectors for quantification. nih.govresearchgate.net For instance, a method for the simultaneous determination of tryptophan and kynurenine in serum uses a C18 column with UV detection at 360 nm for kynurenine. nih.gov The mobile phase composition is a critical parameter that is optimized to achieve adequate separation from other components in the sample matrix. nih.govnih.gov

A common challenge in HPLC analysis is the co-elution of impurities with the main analyte or other metabolites, which can compromise accuracy. nih.govresearchgate.net Method development often involves adjusting the mobile phase pH, solvent composition, and gradient to resolve these separation issues. nih.gov For example, the addition of 18-crown-6 (B118740) to the mobile phase has been shown to improve the separation of kynurenine from impurities in serum samples. nih.govresearchgate.net

Table 1: Example HPLC Method Parameters for Kynurenine Analysis

| Parameter | Condition | Source |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile (35%), Water, Sulfuric Acid (0.2%) | sielc.com |

| Flow Rate | 1.0 ml/min | sielc.com |

| Detection | UV at 250 nm | sielc.com |

| Sample | 0.5 mg/ml in Water | sielc.com |

| Injection Volume | 1 µl | sielc.com |

| LOD | 20 ppb (at 250 nm) | sielc.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher separation efficiency, faster analysis times, and improved resolution. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. nih.gov The enhanced resolution of UHPLC is particularly beneficial for resolving complex mixtures of kynurenine pathway metabolites and their impurities. nih.govacs.org

UHPLC methods have been successfully applied to the simultaneous quantification of multiple tryptophan metabolites in various biological matrices. nih.govmdpi.com These methods often provide sharper peaks, leading to lower limits of detection and quantification. nih.gov The increased speed of UHPLC also allows for higher throughput, which is advantageous in clinical and large-scale research studies. acs.org

Capillary Electrophoresis (CE) for Impurity Profiling and Charge Variants

Capillary Electrophoresis (CE) is a powerful separation technique based on the differential migration of charged species in an electric field. It is particularly well-suited for the analysis of charged molecules and for separating chiral compounds. unibo.itdntb.gov.ua CE methods have been developed for the analysis of kynurenine and its enantiomers, as well as for impurity profiling. unibo.itresearchgate.net

The development of CE methods often follows Quality by Design (QbD) principles to ensure robustness and a thorough understanding of how method parameters influence the separation. unibo.itdntb.gov.ua For profiling kynurenine and its related impurities, including potential charge variants, CE offers high efficiency and requires only small sample volumes. The coupling of CE with mass spectrometry (CE-MS) further enhances its capabilities for identification. consensus.app

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of chemical compounds. When coupled with chromatographic separation, it provides a highly specific and sensitive analytical platform.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Precise Identification

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, making it ideal for kynurenine and its derivatives. acs.orgresearchgate.net Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This process yields a characteristic fragmentation pattern that serves as a molecular fingerprint for precise identification. acs.orgresearchgate.net

The fragmentation pathways of kynurenine have been studied using ESI-MS/MS, revealing characteristic losses and fragment ions that can be used to identify kynurenine-containing structures. researchgate.net This detailed structural information is crucial for distinguishing between isomers and identifying unknown impurities. tandfonline.com

Integration of LC-MS/MS for Comprehensive Metabolite and Impurity Detection

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the comprehensive analysis of metabolites and impurities in complex samples. mdpi.comnih.govnih.gov This technique combines the superior separation power of LC (or UHPLC) with the high selectivity and sensitivity of MS/MS detection. tandfonline.commdpi.com

LC-MS/MS methods enable the simultaneous quantification of numerous kynurenine pathway metabolites and their impurities in a single analytical run. nih.govnih.gov These methods are highly sensitive, often capable of detecting analytes at low nanomolar concentrations. tandfonline.com The use of stable isotope-labeled internal standards is a common practice to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. nih.govnih.gov The development of robust LC-MS/MS assays is critical for biomarker discovery and for monitoring the levels of kynurenine and its related compounds in various biological and pharmaceutical contexts. nih.govjasem.com.trmdpi.com

Application of Stable Isotope Labeling for Impurity Quantification

Stable isotope labeling is a powerful technique for the accurate quantification of analytes, including impurities, in complex matrices. creative-proteomics.com This method involves the use of a stable isotope-labeled version of the analyte of interest as an internal standard. frontiersin.org Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization effects in mass spectrometry, thus correcting for variations in sample preparation and analysis. frontiersin.org

In the context of "Kynurenine impurity 3," a stable isotope-labeled version of the impurity would be synthesized. This labeled compound, for instance, could incorporate isotopes such as ¹³C or ¹⁵N. psychogenics.comnih.gov When analyzing a sample of kynurenine for this impurity, a known amount of the labeled "this compound" is added at the beginning of the sample preparation process.

During analysis, typically by liquid chromatography-mass spectrometry (LC-MS), the mass spectrometer can differentiate between the unlabeled (naturally occurring) impurity and the labeled internal standard based on their mass-to-charge ratio. psychogenics.com By comparing the peak area of the unlabeled impurity to that of the known amount of the labeled standard, a precise and accurate quantification of "this compound" can be achieved, even at very low concentrations. tandfonline.com

Table 1: Hypothetical Example of Stable Isotope Labeled Compounds for Kynurenine Pathway Analysis

| Compound | Unlabeled Mass (Da) | Labeled Isotope | Labeled Mass (Da) |

| L-Kynurenine | 208.22 | ¹³C₆ | 214.22 |

| Kynurenic Acid | 189.17 | ¹³C₆ | 195.17 |

| 3-Hydroxykynurenine | 224.22 | ¹³C₆ | 230.22 |

| "this compound" | Hypothetical | Hypothetical | Hypothetical |

| This table presents a hypothetical scenario for illustrative purposes. |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment

UV-Vis spectroscopy is a widely used technique for assessing the purity of a substance by measuring its absorbance of ultraviolet and visible light. sielc.comsielc.com Kynurenine and its derivatives are known to absorb UV light in the 300-400 nm region. unige.ch Pure kynurenine exhibits characteristic absorption maxima at approximately 228 nm, 256 nm, and 368 nm. sielc.comsielc.com

The presence of "this compound" could potentially alter the UV-Vis spectrum of a kynurenine sample. This could manifest as a shift in the wavelength of maximum absorbance (λmax) or the appearance of additional absorption peaks. researchgate.net For example, if "this compound" has a different chromophore or a modified kynurenine structure, its UV spectrum would differ from that of pure kynurenine. unige.chresearchgate.net By comparing the UV-Vis spectrum of a test sample to that of a highly purified kynurenine reference standard, one can qualitatively assess the presence of impurities.

Table 2: UV Absorption Maxima of Kynurenine and a Hypothetical Impurity

| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| Kynurenine | 228 sielc.com | 256 sielc.com | 368 sielc.com |

| Hypothetical Impurity | 235 | 270 | 380 |

| This table presents a hypothetical scenario for illustrative purposes. |

Potential Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. creative-proteomics.comnp-mrd.org In the case of identifying an unknown impurity like "this compound," NMR would be the definitive method for structural elucidation. nih.gov

Once "this compound" is isolated, a series of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HMBC, would be performed. researchgate.netmdpi.com The resulting spectra would reveal the connectivity of atoms within the molecule, allowing for the precise determination of its chemical structure. For instance, the chemical shifts and coupling constants of the protons in the ¹H NMR spectrum would provide information about their chemical environment and proximity to other protons. mdpi.com This information is crucial for confirming whether the impurity is a structural isomer of kynurenine, a degradation product, or a completely different molecule.

Method Validation and Comparability Studies for Impurity Analysis

Once an analytical method for detecting and quantifying "this compound" is developed, it must be validated to ensure it is suitable for its intended purpose. researchgate.netamazonaws.com Method validation is a regulatory requirement and provides confidence in the reliability of the analytical data. scirp.org

Evaluation of Sensitivity, Specificity, and Accuracy

Sensitivity: This refers to the method's ability to detect small amounts of "this compound." It is often expressed as the Limit of Detection (LOD) and Limit of Quantification (LOQ). numberanalytics.comloesungsfabrik.de

Specificity: The method must be able to unequivocally assess "this compound" in the presence of other components, such as kynurenine itself and other potential impurities. amazonaws.comeuropa.eu This is typically demonstrated by showing that the analytical signal for the impurity is not affected by these other components.

Accuracy: This is the closeness of the test results obtained by the method to the true value. nih.gov It is usually determined by analyzing a sample with a known concentration of "this compound" (a spiked sample) and comparing the measured concentration to the actual concentration. researchgate.net

Establishing Limits of Detection and Quantification for Impurities

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for an impurity method. pharmaguru.co

Limit of Detection (LOD): This is the lowest concentration of "this compound" that can be reliably detected by the analytical method, but not necessarily quantified with acceptable accuracy and precision. numberanalytics.comloesungsfabrik.de It is often determined by analyzing a series of dilutions of a standard solution and identifying the concentration that yields a signal-to-noise ratio of approximately 3:1. loesungsfabrik.deresearchgate.net

Limit of Quantification (LOQ): This is the lowest concentration of "this compound" that can be determined with acceptable precision and accuracy. loesungsfabrik.denih.gov The LOQ is typically established by identifying the concentration that produces a signal-to-noise ratio of about 10:1. loesungsfabrik.deresearchgate.net

Table 3: Illustrative LOD and LOQ Values for an Impurity

| Parameter | Definition | Typical Signal-to-Noise Ratio |

| Limit of Detection (LOD) | Lowest detectable concentration numberanalytics.comloesungsfabrik.de | 3:1 loesungsfabrik.deresearchgate.net |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration loesungsfabrik.denih.gov | 10:1 loesungsfabrik.deresearchgate.net |

| This table presents a hypothetical scenario for illustrative purposes. |

The establishment of these parameters is crucial for ensuring that the analytical method is sensitive enough to control the levels of "this compound" within acceptable limits in the final drug substance.

Comparability of Analytical Methods for Robust Impurity Detection

The robust detection and accurate quantification of this compound, scientifically known as 3-hydroxykynurenine (3-HK), are critical for ensuring the quality and safety of pharmaceutical products. A variety of analytical methodologies are employed for the characterization of this and other kynurenine pathway metabolites. The comparability of these methods is essential for reliable impurity profiling and is typically assessed based on several key performance indicators, including sensitivity, specificity, linearity, accuracy, and precision. tandfonline.comresearchgate.net

The most prevalent and robust methods for the analysis of 3-hydroxykynurenine are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). tandfonline.comnih.gov These methods offer high sensitivity and selectivity, which are crucial for detecting trace-level impurities in complex matrices such as plasma, cerebrospinal fluid (CSF), and pharmaceutical formulations. tandfonline.comnih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS (UHPLC-MS/MS) further enhances the speed and resolution of the analysis. frontiersin.orgresearchgate.net

The selection of an appropriate analytical method often depends on the specific requirements of the analysis, including the nature of the sample matrix and the required level of sensitivity. For instance, methods validated for plasma or CSF may need to be adapted for the analysis of pharmaceutical ingredients due to different matrix effects. tandfonline.comresearchgate.net

A comparative overview of different analytical methods used for the quantification of 3-hydroxykynurenine is presented below, highlighting their key validation parameters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is widely regarded as the gold standard for the quantification of kynurenine pathway metabolites due to its superior sensitivity and specificity. tandfonline.comnih.gov Several validated LC-MS/MS methods for the simultaneous determination of multiple kynurenine pathway metabolites, including 3-hydroxykynurenine, have been reported in the scientific literature. nih.govtandfonline.com

A key aspect of ensuring the robustness of these methods is the use of stable isotope-labeled internal standards, which can compensate for variations in sample preparation and matrix effects. tandfonline.com The validation of these methods typically follows guidelines from regulatory bodies and includes the assessment of linearity, lower limit of quantification (LLOQ), precision, and accuracy. nih.govtandfonline.com

The following tables provide a comparative summary of validation data from different LC-MS/MS and UHPLC-MS/MS methods for the analysis of 3-hydroxykynurenine.

Table 1: Comparison of LC-MS/MS and UHPLC-MS/MS Method Performance for 3-Hydroxykynurenine Quantification

| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) |

| LC-MS/MS tandfonline.com | Plasma | 1 - 100 | 1.0 | < 15 | < 15 | 85 - 115 |

| LC-MS/MS tandfonline.com | CSF | 0.1 - 100 | 0.1 | < 15 | < 15 | 85 - 115 |

| UHPLC-MS/MS researchgate.net | Serum | Not Specified | Not Specified | < 6 | < 6 | 92 - 108 |

| LC-MS/MS nih.gov | Serum | 0.98 - 250 | 1.96 | 7.12 - 11.71 | < 12 | 88 - 112 |

| XLC-MS/MS researchgate.net | Plasma | 0.18 - 42.39 µmol/L | Not Specified | < 9 | < 9 | Not Specified |

Note: The data presented in this table are compiled from different studies and may have been generated under different experimental conditions. Direct comparison should be made with caution.

High-Performance Liquid Chromatography (HPLC) Methods

While LC-MS/MS is highly sensitive, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection can also be employed for the analysis of kynurenine pathway metabolites. nih.gov However, these methods may lack the sensitivity and specificity of MS detection, particularly in complex biological matrices where co-eluting substances can interfere with the analysis. nih.gov For the robust detection of a specific impurity like 3-hydroxykynurenine, especially at low levels, LC-MS/MS is generally the preferred method.

Table 2: Key Analytical Parameters for Robust Detection of 3-Hydroxykynurenine

| Parameter | Description | Importance for Robust Detection |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | Crucial to avoid interference from other impurities or matrix components, ensuring the measured signal is solely from 3-hydroxykynurenine. |

| Sensitivity (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | Essential for detecting trace amounts of the impurity, which is often a requirement for pharmaceutical quality control. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Ensures that the quantification is accurate across the expected concentration range of the impurity. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Indicates the reproducibility of the method and is critical for consistent quality monitoring. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Ensures that the measured amount of the impurity is a true reflection of its actual concentration. |

| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | Provides an indication of the method's reliability during normal use and its transferability between different laboratories and instruments. |

Origins and Formation Mechanisms of Kynurenine Impurity 3 in Academic Research Contexts

Impurities Arising from the Chemical Synthesis of Kynurenine (B1673888) and its Derivatives

The synthesis of kynurenine, a key metabolite of tryptophan, is a critical process for researchers studying its diverse biological roles. chemicalbook.comwikipedia.org However, the chemical pathways involved are susceptible to the formation of various impurities that can affect the quality and experimental utility of the final compound.

Unintended Byproducts from Precursor Materials

The purity of the final synthesized kynurenine is fundamentally dependent on the quality of the starting materials. The primary precursor for kynurenine synthesis is the amino acid L-tryptophan. frontiersin.org Impurities present in the tryptophan stock or other reagents can be carried through the synthetic process or participate in side reactions, leading to unintended byproducts.

For instance, research has shown that commercial batches of quinolinic acid, a downstream metabolite in the kynurenine pathway, can contain significant levels of nicotinic acid as an impurity, which confounded experimental results. springernature.com This highlights the critical importance of precursor purity. Similarly, in the synthesis of kynurenine analogues, such as chlorinated derivatives, the presence of isomeric or related impurities in the chlorinated precursor could lead to a mixture of final products that are difficult to separate.

Table 1: Potential Impurities from Precursor Materials in Kynurenine Synthesis

| Precursor/Reagent | Potential Impurity in Precursor | Potential Consequential Byproduct in Final Mixture |

|---|---|---|

| L-Tryptophan | Other indole-containing compounds | Modified kynurenine-like structures |

| Oxidizing Agents | Residual metals or byproducts from agent synthesis | Catalyzed side-reaction products |

| Chlorinating Agents (for analogues) | Isomeric chlorinated compounds, over-chlorinated species | Mixture of kynurenine analogues with varying chlorination patterns |

| Solvents | Peroxides (e.g., in ethers), other solvent isomers | Products of oxidation or solvent adducts |

This table is illustrative, based on general principles of chemical synthesis.

Side Reactions and Incomplete Conversions during Synthetic Pathways

Synthetic routes to kynurenine are multi-step processes that present numerous opportunities for side reactions and incomplete conversions, each contributing to the impurity profile. The core reaction often involves the oxidative cleavage of tryptophan's indole (B1671886) ring to form N-formylkynurenine (NFK), which is subsequently hydrolyzed to kynurenine. frontiersin.orgrsc.org

Side Reactions: During the oxidative fragmentation of the tryptophan scaffold, alternative reaction pathways can compete with the desired transformation. Under certain conditions, instead of kynurenine derivatives, unique spirocyclic molecules can be formed as byproducts. rsc.org

Incomplete Conversion: The conversion of NFK to kynurenine is a critical step. If this hydrolysis is incomplete, NFK will remain as a significant impurity in the final product. mdpi.comacs.org Furthermore, the formyl group of NFK can be unstable, and its cleavage can occur during subsequent steps, such as final purification, leading to the unintended formation of kynurenine in a product that should be pure NFK. researchgate.net

Table 2: Common Side Reactions and Incomplete Conversions in Kynurenine Synthesis

| Synthetic Step | Intended Reaction | Potential Side Reaction or Incomplete Conversion | Resulting Impurity |

|---|---|---|---|

| Oxidative Cleavage of Tryptophan | Formation of N-formylkynurenine | Formation of spirocyclic compounds | Spiro-lactones/lactams |

| Hydrolysis of N-formylkynurenine | Conversion of NFK to Kynurenine | Incomplete hydrolysis | Residual N-formylkynurenine (NFK) |

| Peptide Synthesis (with Kyn) | Coupling of Fmoc-Kyn | Premature deprotection or side reactions | Truncated or modified peptide sequences |

| Final Cleavage/Deprotection | Removal of protecting groups | Release of formyl group from residual NFK | Kynurenine formed as a byproduct |

This table summarizes potential synthetic pitfalls based on published research. rsc.orgresearchgate.net

Purification Challenges and Residual Impurity Profiles

Following synthesis, purification is essential to isolate the target kynurenine compound from byproducts and unreacted starting materials. Techniques such as high-performance liquid chromatography (HPLC), solid-phase extraction (SPE), and crystallization are commonly employed. mdpi.commdpi.com However, these methods have limitations.

The primary challenge lies in separating impurities that are structurally very similar to the target compound. For example, oxidized tryptophan derivatives like 5-hydroxytryptophan (B29612) (5-HTP) and oxindolylalanine (Oia) are isomeric, making them indistinguishable by mass spectrometry and requiring highly optimized chromatographic separation. researchgate.net

Residual impurities can also stem from the purification process itself, including traces of solvents, salts from buffers, or leachables from chromatography columns. researchgate.net Even after rigorous purification, a final product may contain a profile of low-level residual impurities that can impact its stability and reactivity. mdpi.comresearchgate.net

Degradation Pathways and Stability Considerations for Kynurenine Compounds

Impurities can also arise after synthesis, through the degradation of the kynurenine molecule itself. Kynurenine and its derivatives are chemically active and can degrade under various conditions, particularly through oxidation and exposure to certain environmental factors.

Oxidative Degradation Leading to Impurity Formation

Kynurenine is a product of the oxidative degradation of tryptophan, and it remains susceptible to further oxidation. plos.orgresearchgate.net Its metabolites, particularly 3-hydroxykynurenine (3-HK), are known to be redox-active. nih.gov

Self-Dimerization: 3-HK can undergo oxidative self-dimerization, a process that generates reactive oxygen species (ROS) as byproducts. plos.org This creates a cascade where the degradation of one molecule can initiate the degradation of others.

Reaction with ROS: Kynurenine can act as a scavenger of ROS. It has been shown to react with hydroxyl radicals and peroxynitrite, a reaction that leads to the formation of kynurenic acid (KYNA). mdpi.commdpi.com While KYNA is a key endogenous metabolite, in a purified sample of kynurenine, its formation represents the generation of an impurity.

Formation of Other Products: The oxidation of tryptophan residues in proteins can lead to a variety of products, including N-formylkynurenine (NFK) and kynurenine itself, indicating that these molecules are part of a complex oxidative cascade. researchgate.net

Table 3: Products of Oxidative Degradation of Kynurenine and Related Compounds

| Compound | Oxidative Process | Resulting Degradation Product(s)/Impurity | Reference |

|---|---|---|---|

| 3-Hydroxykynurenine (3-HK) | Self-dimerization, oxidation | Dimerized products, Reactive Oxygen Species (ROS) | plos.org |

| Kynurenine | Reaction with hydroxyl radical/peroxynitrite | Kynurenic Acid (KYNA) | mdpi.commdpi.com |

| Tryptophan | Oxidation | 5-Hydroxytryptophan, N-formylkynurenine, Kynurenine | researchgate.net |

Influence of Environmental Factors (e.g., Light, Temperature, pH) on Stability

The chemical stability of kynurenine compounds is significantly influenced by their storage and handling conditions.

Light: Kynurenine is a known UV filter, absorbing light particularly in the UVA range. wikipedia.org While this provides a protective function in biological contexts like the human lens, this absorption of photochemical energy can also make the molecule susceptible to degradation, leading to the formation of various photoproducts. mdpi.com

Temperature: Temperature affects the stability of kynurenine and its derivatives. Studies on kynurenine-amino acid adducts have shown that their stability is temperature-dependent, with some adducts being significantly less stable at physiological temperature (37°C). arvojournals.org The enzymes that metabolize kynurenine also have optimal temperature ranges, beyond which they lose activity, affecting the compound's conversion rate in biological assays. nih.gov

pH: The pH of the environment can dramatically impact the stability and structure of kynurenine. The protonation state of kynurenine's amino groups changes with pH, which in turn alters its UV absorption and potential reactivity. mdpi.com The stability of adducts formed from kynurenine, such as Kyn-Cys, is significantly influenced by pH. researchgate.net The activity of enzymes in the kynurenine pathway, such as kynureninase, is also highly dependent on pH, with an optimal pH around 8.25. nih.gov

Table 4: Influence of Environmental Factors on Kynurenine Compound Stability

| Factor | Observation | Implication for Impurity Formation | Reference |

|---|---|---|---|

| Light (UV) | Kynurenine absorbs UVA light. | Can lead to photochemical reactions and formation of photoproducts. | wikipedia.orgmdpi.com |

| Temperature | Kyn-Lys adducts are unstable at 37°C. | Leads to breakdown of adducts and release of modified kynurenine. | arvojournals.org |

| Temperature | Enzymatic activity is temperature-sensitive. | Sub-optimal temperatures can lead to accumulation of intermediates. | nih.gov |

| pH | Kyn-Cys adduct stability is pH-dependent. | Changes in pH can accelerate the decomposition of kynurenine derivatives. | researchgate.net |

| pH | Kynureninase enzyme has an optimal pH of 8.25. | Non-optimal pH leads to inefficient conversion and residual substrate. | nih.gov |

Impurity Generation during Sample Preparation and Storage in Laboratory Settings

The integrity of kynurenine measurements in biological samples can be significantly affected by pre-analytical variables, including the conditions of sample preparation and storage. The generation of impurities, including those that might be designated as "Kynurenine Impurity 3," can occur through various chemical degradation or transformation pathways influenced by factors such as temperature, pH, light exposure, and the presence of reactive chemical species.

Detailed Research Findings:

While direct academic research on the formation of a specific, universally defined "this compound" during sample preparation is scarce, the potential for the generation of related compounds can be inferred from the chemical nature of kynurenine and the identified candidate molecules.

For instance, the formation of (R)-4-Chloro Kynurenine is of particular interest. This compound is a halogenated derivative of L-kynurenine. wikipedia.org While it is primarily known as a synthetic prodrug for the NMDA receptor antagonist 7-chlorokynurenic acid, its formation from L-tryptophan has been shown to be catalyzed by specific enzymes in certain bacteria. wikipedia.orgnih.gov In a laboratory setting, the introduction of chlorine-containing reagents or solvents during sample extraction or analysis could theoretically lead to the chlorination of the kynurenine molecule, although this is not a commonly reported degradation pathway in routine sample handling. The stability of kynurenine in the presence of various chemicals is a key factor. For example, dissolution of L-4-chlorokynurenine in water with lithium hydroxide (B78521) to adjust the pH, followed by readjustment with hydrochloric acid, is a described purification step, indicating its stability under these specific pH conditions. google.com

Regarding the sulfonylated candidates, 2-hydroxy-4-(methylsulfonyl)butanoic acid and 4-(methylsulfonyl)butanoic acid , their formation from kynurenine is less direct. These molecules are structurally related to methionine and its metabolites. wikipedia.orgchemspider.com The generation of these impurities from kynurenine would likely involve complex, multi-step reactions that are not typical of standard sample degradation. However, the use of certain reagents or the presence of co-contaminants in a sample matrix could potentially facilitate such transformations under specific stress conditions, such as forced degradation studies involving strong oxidizing agents.

General stability studies of kynurenine and its metabolites in biological matrices provide valuable insights into conditions that might favor impurity formation. Research has shown that the concentrations of kynurenine pathway metabolites can decline when collected blood is processed after 24 hours of storage at 4°C. google.com This suggests that enzymatic and chemical degradation processes continue even under refrigerated conditions. The choice of blood matrix (e.g., serum, plasma, or whole blood) also significantly impacts metabolite stability. google.com

Furthermore, the handling of samples for analytical procedures, such as deproteinization, can introduce chemical changes. For example, a method for analyzing kynurenine in urine involves treatment with a strong anionic exchanger resin to remove interfering metabolites. nih.gov Similarly, for serum samples, deproteinization using p-toluenesulfonic acid is employed to remove reactive amino acid side chains. nih.gov While these steps are designed to purify the sample, they also introduce chemicals that could potentially react with kynurenine under certain conditions.

The following data tables summarize findings on the stability of kynurenine under various laboratory conditions, which is crucial for understanding the potential for impurity generation.

Table 1: Stability of Kynurenine in Human Cerebrospinal Fluid (CSF) at Room Temperature

| Time (hours) | Mean Stability (%) | Standard Deviation (SD) |

| 0.5 | 102 | 5 |

| 1 | 101 | 6 |

| 2 | 98 | 7 |

| 3 | 99 | 8 |

| 4 | 95 | 9 |

This table is based on data from a study on the stability of kynurenine metabolites in CSF and indicates good stability at room temperature for up to 4 hours.

Table 2: Stability of Kynurenine in Human Cerebrospinal Fluid (CSF) after Freeze-Thaw Cycles

| Freeze-Thaw Cycle | Mean Stability (%) | Standard Deviation (SD) |

| 1 | 104 | 4 |

| 2 | 97 | 6 |

| 3 | 92 | 8 |

| 4 | 89 | 10 |

This table is based on data from a study on the stability of kynurenine metabolites in CSF and shows a gradual decrease in kynurenine concentration with repeated freeze-thaw cycles.

Academic Significance and Implications of Kynurenine Impurity 3 Detection

Impact on Accuracy and Reproducibility in Kynurenine (B1673888) Pathway Metabolomics and Biochemical Studies

Potential for Analytical Interference with Endogenous Metabolites

The presence of Kynurenine Impurity 3 in research-grade L-kynurenine can lead to significant analytical interference in metabolomics and biochemical studies. Many analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used for the simultaneous detection and quantification of multiple kynurenine pathway metabolites. frontiersin.orgmdpi.com An impurity that co-elutes with or has a similar mass-to-charge ratio as an endogenous metabolite can lead to erroneously elevated measurements of that metabolite.

For instance, if this compound has similar chromatographic properties to 3-hydroxykynurenine or kynurenic acid, it could artificially inflate their detected concentrations, leading to a misinterpretation of the metabolic state. This is a critical issue as the balance between different kynurenine pathway metabolites is often more informative than the absolute concentration of a single compound. nih.gov

To mitigate this, the development of robust analytical methods with high selectivity is essential. The use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry can aid in separating and identifying such interfering compounds. frontiersin.org

Table 1: Potential Analytical Interference of this compound

| Endogenous Metabolite | Potential for Interference by Impurity 3 | Consequence of Interference |

|---|---|---|

| Kynurenic Acid (KA) | High (if structurally similar) | Overestimation of neuroprotective potential |

| 3-Hydroxykynurenine (3-HK) | Moderate to High | Misinterpretation of neurotoxic activity |

| Anthranilic Acid (AA) | Moderate | Inaccurate assessment of pathway flux |

Influence on Interpretation of Kynurenine Metabolite Profiles

The interpretation of kynurenine metabolite profiles is highly dependent on the accurate measurement of each component. The kynurenine to tryptophan ratio (Kyn/Trp) is a widely used marker of indoleamine 2,3-dioxygenase (IDO) activity, an enzyme upregulated during inflammation. invivogen.com If the L-kynurenine reagent used for standards and controls is contaminated with this compound, this can lead to an inaccurate calibration curve and subsequent miscalculation of the Kyn/Trp ratio in biological samples.

Implications for the Purity and Quality Control of Research-Grade Kynurenine Reagents

The detection of this compound highlights the critical need for stringent quality control of research-grade L-kynurenine. Commercial suppliers of L-kynurenine typically provide a certificate of analysis indicating the purity of the compound, often determined by HPLC. invivogen.comsigmaaldrich.com However, the methods used may not always be sensitive enough to detect trace impurities that could still have biological activity.

For example, it has been reported that L-kynurenine can act as a pro-ligand, spontaneously forming trace amounts of highly active aryl hydrocarbon receptor (AhR) agonists in solution. invivogen.com These degradation products, if present as impurities, could elicit biological effects that are mistakenly attributed to L-kynurenine itself.

Therefore, researchers should be aware of the potential for impurities in commercial reagents and, where possible, perform their own quality control checks. This could involve using multiple analytical methods to confirm the purity of the reagent and to screen for the presence of known degradation products or related compounds.

Considerations for Experimental Design in Kynurenine-Related Biological Research

The potential presence of this compound necessitates careful consideration in the design of experiments involving L-kynurenine. When preparing stock solutions of L-kynurenine, the stability of the compound should be taken into account, as degradation can lead to the formation of impurities over time. sigmaaldrich.com It is advisable to prepare fresh solutions for each experiment and to store them under conditions that minimize degradation, such as protection from light and appropriate temperature control. invivogen.com

In biological assays, it is important to include appropriate controls to account for any effects of the vehicle (e.g., DMSO) used to dissolve the L-kynurenine and to rule out any non-specific effects of the reagent. Furthermore, when studying the biological effects of L-kynurenine, it may be prudent to use multiple batches of the reagent from different suppliers to ensure that the observed effects are not due to a batch-specific impurity.

Contributions to Understanding Overall Compound Stability and Degradation in Research Samples

Investigating the identity and formation of this compound can contribute significantly to our understanding of the stability of L-kynurenine and its degradation pathways. L-kynurenine is known to be unstable in solution, and its degradation can be influenced by factors such as pH, temperature, and exposure to light. sigmaaldrich.comnih.gov

By characterizing impurities like this compound, researchers can gain insights into the chemical reactions that lead to the degradation of L-kynurenine. This knowledge is not only important for the proper handling and storage of research-grade reagents but also for the interpretation of data from studies involving the measurement of L-kynurenine in biological samples. For instance, understanding the degradation of L-kynurenine can help to explain the variability in its measured concentrations in plasma or tissue samples that have been stored for different periods or under different conditions. wikipedia.org

Table 2: Factors Influencing L-Kynurenine Stability and Impurity Formation

| Factor | Influence on Stability | Recommended Handling |

|---|---|---|

| Temperature | Higher temperatures can accelerate degradation. | Store at recommended temperatures (e.g., 2-8°C or -20°C for long-term). sigmaaldrich.com |

| Light | Exposure to light can promote photodegradation. | Store in the dark or in amber vials. invivogen.com |

| pH | Stability can be pH-dependent. | Use appropriate buffers for solutions. |

| Solvent | The choice of solvent can affect stability. | Use high-purity solvents and prepare fresh solutions. |

| Storage Time | Degradation can occur over time in solution. | Use freshly prepared solutions for experiments. sigmaaldrich.com |

Future Research Directions and Advanced Methodological Developments for Impurity Analysis in Kynurenine Research

Development of Comprehensive Impurity Databases and Reference Standards

A foundational element for advancing impurity analysis is the establishment of robust and comprehensive resources. The development of specialized databases for kynurenine (B1673888) pathway impurities is a critical future step. These databases would serve as centralized repositories, cataloging known impurities with detailed information on their chemical structures, formation pathways, and analytical data (e.g., mass spectra, chromatographic retention times). Such a resource would accelerate the identification of unknown peaks in analytical runs, moving beyond simple comparison to the main kynurenine compound.

Equally important is the availability of high-purity, certified reference standards for kynurenine and its impurities. pharmaffiliates.commedchemexpress.com Companies currently provide analytical standards for L-Kynurenine and some of its derivatives, which are essential for method development, daily calibration, and routine quality control in analytical applications. sigmaaldrich.comsigmaaldrich.com For instance, isotopically labeled standards, like L-Kynurenine-d4, are crucial for use as internal standards in quantification by GC- or LC-MS, ensuring high accuracy and reliability. caymanchem.comresearchgate.net The expansion of commercially available, certified reference materials to include a wider array of potential impurities, including those that are less common or newly discovered, is necessary to enhance the precision and comparability of research findings across different laboratories. sigmaaldrich.com

Application of Machine Learning and In Silico Modeling for Impurity Prediction

The prediction of potential impurities before they are encountered in the lab is a rapidly advancing frontier, driven by computational power. Machine learning (ML) and in silico modeling are emerging as powerful tools to forecast the formation of impurities like "Kynurenine impurity 3."

Furthermore, ML models can be trained on large metabolomics datasets to predict how metabolite levels, including those of impurities, might change under specific conditions. ceur-ws.org By representing metabolites using molecular fingerprints, these models can identify structural features that are predictive of significant changes, offering insights into affected biological processes without relying solely on pre-existing pathway knowledge. ceur-ws.orgnih.gov This approach can help identify previously unknown or unexpected impurities in the kynurenine pathway, accelerating discovery and improving the safety assessment of related compounds. nih.gov

Miniaturization and Automation of Impurity Analysis Workflows

To meet the demands of high-throughput screening and complex metabolic studies, the analytical workflows for impurity analysis are undergoing significant transformation through miniaturization and automation. These advancements aim to increase throughput, reduce the consumption of samples and reagents, and improve the reproducibility of results. nih.gov

Automated sample preparation using robotic workstations is becoming increasingly common for in vitro metabolomics. nih.govresearchgate.net Such systems can handle tasks like metabolite extraction in 96-well or 384-well plate formats, maintaining precise conditions such as low temperatures to minimize enzymatic activity and preserve sample integrity. nih.govnih.gov This level of automation significantly improves sample throughput and the repeatability of the entire workflow, from cell culture to measurement. researchgate.net

The miniaturization of extraction techniques, such as solid-phase microextraction (SPME), aligns with the principles of green analytical chemistry by reducing the amount of sample and solvent required. researchgate.net Coupling these miniaturized and automated sample preparation methods with highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) creates a powerful, efficient workflow for detecting and quantifying trace-level impurities in complex biological matrices. nih.gov

Integration of Multi-Omics Data for Holistic Characterization of Metabolite and Impurity Landscapes

Understanding the full context of how and why an impurity like "this compound" appears requires a systems-level perspective. The integration of multi-omics data—combining genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to characterizing the intricate landscape of metabolites and their impurities. nih.gov

By analyzing these different data layers together, researchers can move beyond simply detecting an impurity to understanding its origin and impact. youtube.com For example, transcriptomic and proteomic data can reveal the expression levels of enzymes like indoleamine-2,3-dioxygenase (IDO) or kynurenine 3-monooxygenase (KMO), which are critical in the kynurenine pathway. nih.govresearchgate.net An alteration in the expression of these enzymes could lead to the accumulation of specific intermediates or the formation of unusual side products.

Network-based analysis tools are being developed to integrate these diverse datasets, creating multi-layered networks that illustrate the complex interplay between genes, proteins, and metabolites. springernature.comnih.gov This integrative approach can help bridge the gap from genotype to phenotype, providing a comprehensive view of the molecular wiring that governs the kynurenine pathway. nih.gov Such a holistic understanding is essential for identifying the root causes of impurity formation and for discovering novel biomarkers associated with pathway dysregulation. nih.govbiorxiv.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing Kynurenine Impurity 3 in pharmaceutical compounds?

- Methodology : Use a combination of two-dimensional preparative liquid chromatography (2D-LC) , LC-MS/MS , and nuclear magnetic resonance (NMR) to isolate and confirm the impurity’s structure. For trace-level detection, high-resolution mass spectrometry (HRMS) enhances specificity. Validation should include parameters like linearity (1–120% of the specification level), accuracy (recovery 90–110%), and precision (RSD <5%) to ensure robustness .

- Key Considerations : Cross-reference spectral data with synthetic standards to resolve stereochemical ambiguities. For example, deuterium-substituted kynurenine analogs can clarify positional isomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.